8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines, which are known for their psychoactive properties. This compound is characterized by the presence of a bromine atom at the 8-position of the benzodiazepine structure and features a tetrahydro configuration that contributes to its unique chemical and biological properties. The compound's molecular formula is with a molecular weight of approximately .
The compound is classified under benzodiazepines due to its structural characteristics and potential pharmacological effects. It is often studied in medicinal chemistry for its interactions with neurotransmitter systems, particularly in relation to anxiety and other central nervous system disorders. The compound can be sourced from various chemical suppliers and databases, including PubChem and SpectraBase .
Synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) are used to confirm the structure and purity of synthesized compounds .
The molecular structure of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one features a fused bicyclic system consisting of a benzene ring and a diazepine ring. The presence of the bromine atom significantly influences the electronic properties of the molecule.
The compound can undergo various chemical reactions typical for benzodiazepines:
These reactions are often carried out under controlled laboratory conditions using solvents such as dichloromethane or ethanol, with catalysts as needed .
The mechanism of action for 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one primarily involves modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, this compound may exert anxiolytic effects.
Research indicates that compounds within this class bind to specific sites on GABA receptors, facilitating increased chloride ion influx and resulting in neuronal hyperpolarization . This mechanism underlies many therapeutic applications associated with benzodiazepines.
The physical properties include:
Chemical properties include:
Relevant data such as boiling points or specific heat capacities may require further experimental determination .
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific applications:
This compound represents an intriguing area of study within medicinal chemistry due to its structural features and biological activity potential.
The compound 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one features a bicyclic framework consisting of a benzene ring fused to a seven-membered 1,4-diazepine heterocycle. The core structure adopts a partially saturated configuration, with the diazepine ring exhibiting a boat-like conformation due to saturation at positions 2,3,4,5. This reduces ring strain compared to fully unsaturated benzodiazepines while maintaining planarity in the benzene moiety [6]. Key topological features include:
Table 1: Atomic Positioning and Bonding in the Benzodiazepine Core
Position | Atom/Group | Bond Angles | Hybridization | Role in Scaffold |
---|---|---|---|---|
1 | N | 108° (avg) | sp³ | Tertiary amine |
2 | C=O | 120° | sp² | Lactam carbonyl |
4 | N-H | 109° | sp³ | H-bond donor |
4a/8a | Ring fusion | 120° | sp² | Planar benzene core |
8 | Br | 180° (C-Br) | sp² (C) | Electrophilic site |
The bromine atom at position 8 exerts profound electronic and steric effects that differentiate this compound from non-halogenated analogs:
The structural and electronic properties of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one diverge significantly from related benzodiazepines:
Table 2: Structural and Electronic Comparison with Key Benzodiazepine Analogs
Derivative | Molecular Formula | Key Structural Features | *log P | Hydrogen Bond Sites | Ring Conformation |
---|---|---|---|---|---|
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one | C9H9BrN2O | Lactam C2=O, N4-H, Br@C8 | 1.41 [5] | 1 donor, 1 acceptor | Puckered boat (Δ=28°) |
8-Bromo-1-methyl analog | C10H11BrN2O | N1-CH₃, Lactam C2=O, Br@C8 | 1.75 [4] | 1 acceptor | Distorted chair (Δ=32°) |
8-Bromo-2,5-dione | C9H7BrN2O2 | Lactam C2=O, Imide C5=O, Br@C8 | 0.93 [5] | 1 donor, 2 acceptors | Planar segment (Δ=12°) |
7-Bromo-5-(2-Cl-phenyl) dihydro | C15H12BrClN2 | Br@C7, Ortho-Cl-phenyl @C5, N1-H | 3.2 [10] | 1 donor, 0 acceptors | Highly twisted (Δ=42°) |
*Calculated octanol-water partition coefficient
The absence of a 5-aryl substituent in 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one creates a less congested molecular profile (molecular volume ~210 ų vs. ~280 ų for 5-aryl analogs), enhancing conformational flexibility. Combined with its hydrogen-bonding capability, this makes it a versatile intermediate for synthesizing fused polycyclic systems via intramolecular cyclizations at C8 [6] [10].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6